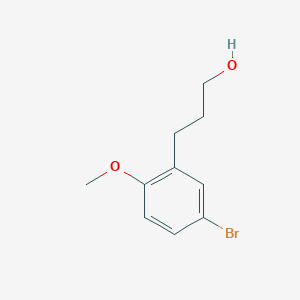

3-(5-Bromo-2-methoxyphenyl)propan-1-ol

Description

Overview of Phenolic Ether and Halogenated Alcohol Architectures in Organic Synthesis

Phenolic ethers, or aromatic ethers, are a class of organic compounds where an alkoxy group is attached to a benzene (B151609) ring. wikipedia.org They are generally synthesized through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgacs.org This functional group is prevalent in a wide range of pharmaceuticals and natural products, often influencing their pharmacokinetic properties by acting as a hydrogen-bond acceptor but not a donor. wikipedia.org

Halogenated alcohols, and more broadly halogenated organic compounds, are crucial in synthetic chemistry. The halogen atom can serve as a good leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The synthesis of halogenated alcohols can be achieved through various methods, including the halogenation of alkenes or the reduction of halogenated carbonyl compounds. youtube.comstudysmarter.co.uk The presence of both a hydroxyl group and a halogen within the same molecule provides multiple reaction sites for further chemical transformations. nih.gov

Academic Context and Historical Significance of Related Building Blocks

The phenylpropanolamine scaffold, while structurally different from 3-(5-Bromo-2-methoxyphenyl)propan-1-ol (lacking the methoxy (B1213986) and bromo substituents and featuring an amino group), provides historical context for the interest in substituted propanol (B110389) side chains attached to a phenyl ring. Phenylpropanolamine was first synthesized in the early 20th century and was used as a decongestant and appetite suppressant. wikipedia.orgnih.gov Its sympathomimetic activity stems from its ability to stimulate adrenergic receptors. patsnap.com Although its use has been curtailed due to safety concerns, the extensive research into phenylpropanolamine and its derivatives highlights the pharmaceutical potential of molecules containing a phenyl and a propanol backbone. wikipedia.orgpatsnap.com This historical precedent underscores the continued interest in synthesizing and evaluating novel substituted phenylpropanol derivatives for potential biological activity.

Research Rationale and Objectives for Investigating this compound

The investigation of this compound is driven by its potential as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the bromo, methoxy, and hydroxyl groups offers multiple avenues for synthetic diversification.

Key Research Objectives:

Elucidation of Synthetic Pathways: Developing efficient and scalable methods for the synthesis of this compound.

Exploration of Reactivity: Investigating the chemical reactivity of the different functional groups to understand how they can be selectively modified.

Generation of Molecular Diversity: Utilizing the compound as a scaffold to synthesize a library of derivatives for biological screening. For instance, the bromine atom can be used in cross-coupling reactions to introduce new substituents, while the alcohol can be oxidized or converted to other functional groups.

Drug Discovery: The presence of a substituted phenyl ring is a common feature in many drug molecules. The specific substitution pattern of this compound could lead to the discovery of new compounds with therapeutic potential, for example, as endothelin receptor antagonists. acs.org

The combination of a phenolic ether, a halogenated aromatic ring, and a primary alcohol in a single molecule makes this compound a compelling target for chemical research with potential applications in the development of new materials and pharmaceuticals.

Chemical Compound Information

| Compound Name |

| This compound |

| Phenylpropanolamine |

| Williamson ether |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Appearance | Inquire with supplier |

| Purity | ≥95% (typical) |

Structure

3D Structure

Properties

CAS No. |

33538-79-3 |

|---|---|

Molecular Formula |

C10H13BrO2 |

Molecular Weight |

245.11 g/mol |

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H13BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |

InChI Key |

OYXROKSQSCMNOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Bromo 2 Methoxyphenyl Propan 1 Ol

Retrosynthetic Strategies and Key Disconnections for the 3-(5-Bromo-2-methoxyphenyl)propan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical.

C-C Bond Disconnection: The most apparent disconnection is at the bond between the benzene (B151609) ring and the propyl side chain (C aryl-C α). This approach simplifies the molecule into a substituted bromomethoxybenzene synthon and a three-carbon chain synthon. The aromatic portion could be a nucleophile (e.g., a Grignard or organolithium reagent) or an electrophile (e.g., an aryl halide for cross-coupling).

Functional Group Interconversion (FGI): Another key strategy involves recognizing that the terminal alcohol can be derived from other functional groups. For instance, the propan-1-ol moiety can be obtained from the reduction of a corresponding propanal, propanoic acid, or an ester thereof. This FGI approach leads back to precursors like 3-(5-bromo-2-methoxyphenyl)propanoic acid or 3-(5-bromo-2-methoxyphenyl)propanal.

These retrosynthetic pathways suggest several potential forward syntheses, starting from readily available precursors such as 5-bromo-2-methoxybenzaldehyde or 4-bromo-1-methoxybenzene.

Development of Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be devised, ranging from traditional multi-step linear sequences to more flexible convergent strategies.

A common and straightforward approach to synthesizing this compound is through a linear sequence starting from 5-bromo-2-methoxybenzaldehyde. This method involves building the three-carbon side chain step-by-step from the aldehyde functional group.

One potential pathway involves a Wittig reaction to form the carbon-carbon double bond, followed by reduction.

Route A: Wittig Reaction Followed by Reduction

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Wittig Reaction | 5-Bromo-2-methoxybenzaldehyde, Ethyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | 1-(5-Bromo-2-methoxyphenyl)prop-1-ene |

| 2 | Reduction | 1-(5-Bromo-2-methoxyphenyl)prop-1-ene | H₂, Pd/C | This compound |

An alternative linear approach could involve an aldol condensation to introduce the carbon framework, followed by dehydration and reduction steps. Another route starts with the related carboxylic acid, 3-(5-bromo-2-methoxyphenyl)propanoic acid, which is commercially available, and involves a straightforward reduction.

Route B: Reduction of a Carboxylic Acid

| Step | Reaction | Reactant | Reagents | Product |

| 1 | Reduction | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | LiAlH₄ or BH₃·THF | This compound |

This second route is significantly shorter, assuming the availability of the starting carboxylic acid.

For this compound, a convergent strategy could involve:

Fragment 1 Synthesis: Preparation of an organometallic reagent from 1,4-dibromo-2-methoxybenzene, such as 4-bromo-2-methoxyphenylmagnesium bromide.

Fragment 2: Use of a three-carbon electrophile, such as ethylene oxide, which upon reaction with the Grignard reagent would yield a two-carbon extension, followed by another step to add the third carbon. A more direct C3 synthon would be propylene oxide or allyl bromide.

Coupling: The reaction between the Grignard reagent (Fragment 1) and an appropriate C3 synthon like ethylene oxide opens the epoxide to form a phenylethanol derivative, which can then be further elaborated. A more direct coupling could involve reacting the Grignard reagent with 3-bromopropan-1-ol (after protecting the alcohol).

While a divergent synthesis, which aims to create a library of related compounds from a common intermediate, is less relevant for the synthesis of a single target, the intermediates in the above syntheses, such as 3-(5-bromo-2-methoxyphenyl)propanal, could serve as starting points for creating various derivatives.

Principles of Green Chemistry in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact. This involves evaluating atom economy, reaction efficiency, solvent choice, and waste generation.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with poor atom economy generate significant waste.

Wittig Reaction: The Wittig reaction (Route A, Step 1) is a classic example of a reaction with poor atom economy. rsc.org It generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, a compound with a high molecular weight (278.28 g/mol ) compared to the desired product. rsc.org

Reduction Reactions: Reductions using catalytic hydrogenation (H₂ with Pd/C) have excellent atom economy, as all atoms of the hydrogen molecule are incorporated. In contrast, reductions using metal hydrides like LiAlH₄ or NaBH₄ have lower atom economy, as they generate inorganic salt byproducts that must be separated and disposed of. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can offer better atom economy than the Wittig reaction for C-C bond formation. wikipedia.org A hypothetical Heck reaction between 4-bromo-1-methoxybenzene and allyl alcohol could form the desired carbon skeleton more efficiently. researchgate.netnih.gov

The following table provides a qualitative comparison of the atom economy for different potential reactions.

Atom Economy Comparison

| Reaction Type | Key Reagents | Key Byproduct | Atom Economy Rating |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Triphenylphosphine oxide | Poor |

| Grignard Reaction | Organomagnesium Halide | Magnesium Salts | Moderate |

| Catalytic Hydrogenation | H₂ / Metal Catalyst | None (ideal) | Excellent |

The choice of solvents and the minimization of waste are central tenets of green chemistry.

Solvent Selection: Many classical organic reactions employ hazardous solvents. For instance, Grignard and Wittig reactions often use ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are highly flammable and can form explosive peroxides. nih.gov Greener alternatives include 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which are less volatile, have a lower tendency to form peroxides, and are derived from renewable feedstocks. nih.govwhiterose.ac.uk For other steps, replacing chlorinated solvents (e.g., dichloromethane) with less toxic alternatives like ethyl acetate or switching to bio-based solvents like ethanol can significantly reduce the environmental impact. usc.edu

Waste Minimization: The Environmental Factor (E-Factor) is a metric that quantifies the amount of waste generated per kilogram of product. wikipedia.org A lower E-Factor signifies a greener process. Routes that use stoichiometric reagents, like the Wittig reaction or metal hydride reductions, will inherently have a higher E-Factor than routes that employ catalytic methods. rsc.orgyoutube.com For example, the switch from a stoichiometric LiAlH₄ reduction to a catalytic hydrogenation can reduce the E-factor by 3- to 5-fold. rsc.org Minimizing purification steps, such as column chromatography, by designing reactions that yield clean products also contributes to waste reduction.

Alternative Reagents: Exploring greener reducing agents is another avenue for improvement. While catalytic hydrogenation is an excellent option, transfer hydrogenation using formic acid as a hydrogen source or hydrosilylation reactions can be safer alternatives to pyrophoric metal hydrides. rsc.orgnewdrugapprovals.org These methods often proceed under milder conditions and avoid the hazardous workup procedures associated with reagents like LiAlH₄. newdrugapprovals.org

By carefully selecting synthetic routes that maximize atom economy and employing sustainable solvents and catalytic reagents, the synthesis of this compound can be aligned with the principles of modern, environmentally responsible chemistry.

Catalytic Approaches to the Synthesis of this compound

Catalytic methods provide efficient and selective routes for the synthesis of complex organic molecules. For a compound such as this compound, catalytic strategies would typically involve the reduction of a corresponding carboxylic acid, ester, or aldehyde, or through carbon-carbon bond-forming reactions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. For the synthesis of substituted phenylpropanols, transition-metal complexes are often employed. For instance, a plausible route to this compound could involve the catalytic hydrogenation of 3-(5-bromo-2-methoxyphenyl)propanoic acid or its corresponding ester. Catalysts such as Wilkinson's catalyst (a rhodium complex) or various ruthenium-phosphine complexes could potentially be used for this transformation under a hydrogen atmosphere. However, specific studies detailing the use of such catalysts for this exact substrate are not documented.

Another potential homogeneous catalytic approach is the Heck coupling reaction. This could involve the palladium-catalyzed reaction of an aryl halide, such as 1-bromo-4-methoxy-2-iodobenzene, with allyl alcohol. researchgate.netnih.govrsc.org Subsequent reduction of the resulting unsaturated intermediate would yield the target propanol (B110389). The choice of phosphine ligands and base is crucial for optimizing the yield and selectivity of such reactions.

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation and reusability. The synthesis of this compound could be envisioned via the catalytic hydrogenation of precursors like 3-(5-bromo-2-methoxyphenyl)propanal or ethyl 3-(5-bromo-2-methoxyphenyl)propanoate.

Standard heterogeneous catalysts for such reductions include precious metals supported on carbon, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), as well as Raney Nickel. These reactions are typically carried out in a suitable solvent under a pressurized hydrogen atmosphere. The activity and selectivity of these catalysts can be influenced by the support material, metal loading, and the presence of promoters. While this is a standard and effective method for the reduction of carbonyls and esters, specific application and data for the synthesis of this compound are not found in the literature.

Table 1: Potential Heterogeneous Catalysts for Precursor Reduction

| Catalyst | Precursor Functional Group | Typical Conditions |

| Pd/C | Aldehyde, Ester | H₂, 1-50 bar, 25-100 °C, various solvents (e.g., Ethanol, Ethyl Acetate) |

| PtO₂ (Adams' catalyst) | Aldehyde, Ester | H₂, 1-3 bar, RT, various solvents (e.g., Ethanol, Acetic Acid) |

| Raney Nickel | Aldehyde, Ester | H₂, 1-100 bar, 50-150 °C, Ethanol |

Note: This table is illustrative of general applications and does not represent experimentally verified data for the synthesis of this compound.

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. nih.gov The synthesis of chiral alcohols is a prominent application of biocatalysis. rsc.orgpharmasalmanac.com For this compound, an enzymatic approach could involve the asymmetric reduction of a ketone precursor, such as 1-(5-bromo-2-methoxyphenyl)propan-1-one, using an alcohol dehydrogenase (ADH). nih.gov

These enzymes, often sourced from microorganisms like Rhodococcus or baker's yeast, use a cofactor like NADH or NADPH to deliver a hydride to the carbonyl group. This method is particularly valuable if an enantiomerically pure form of the alcohol is desired. The selection of the specific enzyme and reaction conditions (pH, temperature, cofactor regeneration system) is critical for achieving high conversion and enantiomeric excess. nih.gov However, no studies have been published that apply this methodology to this specific substrate.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing any synthetic process to maximize yield, minimize impurities, and ensure economic viability. The following sections discuss general principles that would apply to the synthesis of this compound, though specific experimental data is lacking.

For catalytic hydrogenation reactions, both temperature and pressure are key parameters.

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehalogenation (loss of the bromine atom) or ether cleavage, and can also lead to catalyst degradation or sintering in heterogeneous systems. The optimal temperature would need to be determined experimentally to balance reaction rate with selectivity.

Pressure: In hydrogenation reactions, higher hydrogen pressure increases the concentration of dissolved hydrogen, which typically accelerates the reaction rate. This can be particularly important for the reduction of more sterically hindered or less reactive functional groups.

Table 2: General Effects of Temperature and Pressure on Catalytic Hydrogenation

| Parameter | Effect on Rate | Potential Negative Effects |

| Temperature | Increases | Decreased selectivity, catalyst decomposition, side reactions (e.g., dehalogenation) |

| **Pressure (H₂) ** | Increases | Increased cost and equipment complexity |

Note: This table outlines general trends. The precise impact would be specific to the chosen catalyst and substrate and requires empirical validation.

The stoichiometry of reagents and the concentration of the substrate can significantly affect the outcome of a synthesis.

Reagent Stoichiometry: In reactions like a Grignard synthesis, which could be a non-catalytic route to the target molecule (e.g., reacting 5-bromo-2-methoxybenzaldehyde with ethylmagnesium bromide followed by hydrolysis), the molar ratio of the Grignard reagent to the aldehyde is crucial. acs.orgacs.org An excess of the Grignard reagent is often used to ensure complete consumption of the starting aldehyde, but a large excess can lead to side reactions and complicate purification.

Concentration: Substrate concentration can influence reaction kinetics. While higher concentrations can lead to faster reaction rates, they might also increase the rate of bimolecular side reactions. In some cases, particularly with exothermic reactions, running reactions at lower concentrations (more dilute) can help with temperature control and may improve selectivity. The optimal concentration is a balance between reaction efficiency and the practicalities of solvent volume and product isolation.

Derivatization and Chemical Transformations of 3 5 Bromo 2 Methoxyphenyl Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for derivatization, enabling the formation of esters and ethers, oxidation to aldehydes and carboxylic acids, and various other functional group interconversions.

Esterification of primary alcohols is a fundamental transformation in organic synthesis. While specific studies detailing the esterification of 3-(5-bromo-2-methoxyphenyl)propan-1-ol are not extensively documented in publicly available literature, general methods for the esterification of primary alcohols are well-established. For instance, reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, would be expected to yield the corresponding esters.

Table 1: Plausible Esterification and Etherification Reactions of this compound This table is based on general chemical principles, as specific experimental data for this compound is limited.

| Reactant | Product | Reaction Type |

|---|---|---|

| Acetic Anhydride | 3-(5-Bromo-2-methoxyphenyl)propyl acetate | Esterification |

| Benzoyl Chloride | 3-(5-Bromo-2-methoxyphenyl)propyl benzoate | Esterification |

The oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde, 3-(5-bromo-2-methoxyphenyl)propanal, or the carboxylic acid, 3-(5-bromo-2-methoxyphenyl)propanoic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the primary alcohol to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of the carboxylic acid. The characterization of these products would typically involve spectroscopic methods such as NMR (¹H and ¹³C), infrared (IR) spectroscopy to observe the appearance of the carbonyl group, and mass spectrometry to confirm the molecular weight. The resulting carboxylic acid, 3-(5-bromo-2-methoxyphenyl)propanoic acid, is a known compound. georganics.skthermofisher.com

Table 2: Potential Oxidation Products of this compound This table outlines expected products based on standard oxidation reactions of primary alcohols.

| Oxidizing Agent | Expected Product | Product Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 3-(5-Bromo-2-methoxyphenyl)propanal | Aldehyde |

Beyond esterification and oxidation, the primary alcohol can undergo other selective transformations. For example, it could be converted to a leaving group, such as a tosylate or mesylate, which would facilitate nucleophilic substitution reactions to introduce a variety of other functional groups.

Transformations at the Bromine-Substituted Phenyl Ring

The bromine atom on the phenyl ring is a key handle for carbon-carbon bond formation through various cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov The bromine atom in this compound makes it a suitable substrate for such reactions. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 5-position of the phenyl ring.

A typical Suzuki-Miyaura reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). The reaction is generally tolerant of various functional groups, including the primary alcohol.

Table 3: Illustrative Suzuki-Miyaura Coupling of this compound This table presents a hypothetical example based on the principles of the Suzuki-Miyaura reaction.

| Boronic Acid | Expected Product |

|---|---|

| Phenylboronic acid | 3-(5-phenyl-2-methoxyphenyl)propan-1-ol |

| 4-Methylphenylboronic acid | 3-(5-(p-tolyl)-2-methoxyphenyl)propan-1-ol |

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The bromine atom is a deactivating but also ortho-, para-directing group. The positions ortho and para to the methoxy group are at C3, C5, and the position para to the bromine is at C2. Given that the C5 position is already substituted with bromine, further electrophilic substitution would likely be directed to the position ortho to the methoxy group (C3). However, steric hindrance from the adjacent propanol (B110389) side chain and the existing methoxy group could influence the regioselectivity of such reactions. Detailed experimental studies would be necessary to determine the precise outcome of electrophilic aromatic substitution reactions on this specific substrate.

Directed Ortho-Metallation and Related Lithiation Reactions

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the methoxy group (-OCH₃) acts as a potent directed metalation group (DMG). The heteroatom of the DMG coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho position (C-3). This generates a highly reactive aryllithium intermediate that can be quenched with various electrophiles to introduce a wide range of substituents at the C-3 position.

The general mechanism involves the initial coordination of the alkyllithium to the methoxy group. This proximity effect enhances the acidity of the C-3 proton, leading to its selective abstraction over other protons on the aromatic ring. The resulting lithiated species can then react with electrophiles such as aldehydes, ketones, alkyl halides, and carbon dioxide to yield ortho-substituted products.

While no specific literature detailing the DoM of this compound was found, the principles of DoM on substituted anisoles are well-established and can be applied analogously. nih.govresearchgate.net The reaction would proceed as depicted in the following general scheme:

Table 1: Potential Electrophiles for Quenching the Lithiated Intermediate of this compound

| Electrophile | Resulting Functional Group at C-3 |

| DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| CO₂ (Carbon Dioxide) | -COOH (Carboxyl) |

| R-X (Alkyl Halide) | -R (Alkyl) |

| RCHO (Aldehyde) | -CH(OH)R (Secondary Alcohol) |

| R₂CO (Ketone) | -C(OH)R₂ (Tertiary Alcohol) |

It is important to note that the primary alcohol of the propyl chain would need to be protected prior to the lithiation step to prevent it from reacting with the organolithium reagent. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS), would be suitable for this purpose.

Modifications of the Propyl Chain

The propyl chain of this compound offers another avenue for derivatization, primarily through reactions of the terminal hydroxyl group. These modifications can alter the physical and chemical properties of the molecule, leading to a variety of functionalized analogues.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 3-(5-bromo-2-methoxyphenyl)propanal. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will lead to the formation of 3-(5-bromo-2-methoxyphenyl)propanoic acid.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl or aryl groups.

Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions. This reaction is often catalyzed by a strong acid, such as sulfuric acid.

Table 2: Representative Modifications of the Propyl Chain

| Reaction Type | Reagent(s) | Product |

| Oxidation (to aldehyde) | PCC or DMP | 3-(5-Bromo-2-methoxyphenyl)propanal |

| Oxidation (to carboxylic acid) | KMnO₄ or Jones Reagent | 3-(5-Bromo-2-methoxyphenyl)propanoic acid |

| Etherification | 1. NaH; 2. R-X | 1-Alkoxy-3-(5-bromo-2-methoxyphenyl)propane |

| Esterification | RCOOH, H⁺ | 3-(5-Bromo-2-methoxyphenyl)propyl alkanoate |

Stereoselective Transformations and Chiral Pool Applications

While this compound is an achiral molecule, it can serve as a prochiral substrate for the synthesis of chiral derivatives. The introduction of a stereocenter can be achieved through various stereoselective reactions.

For instance, asymmetric modifications of the propyl chain could lead to chiral products. An example of this would be an enantioselective oxidation of the alcohol, although this is a challenging transformation. A more common approach would be to first modify the propyl chain to introduce a prochiral center, such as a ketone, and then perform a stereoselective reduction to generate a chiral alcohol.

Furthermore, the aromatic ring can be functionalized through methods like DoM, as discussed previously, and if the introduced substituent creates a stereocenter, the use of chiral ligands or auxiliaries could potentially induce stereoselectivity.

While there is no specific research detailing the use of this compound in the chiral pool, its structural motifs are present in various biologically active molecules. The development of stereoselective methods to synthesize chiral derivatives of this compound could be a valuable endeavor for medicinal chemistry and materials science. For example, the synthesis of enantiomerically pure 3-aryl-propan-1-ol derivatives is an active area of research, often employing methods such as asymmetric hydrogenation of the corresponding unsaturated precursors or enzymatic resolutions. These strategies could potentially be adapted for the synthesis of chiral analogues of this compound.

Table 3: Hypothetical Stereoselective Transformations

| Transformation | Potential Chiral Product |

| Asymmetric reduction of 3-(5-bromo-2-methoxyphenyl)propanone | (R)- or (S)-3-(5-Bromo-2-methoxyphenyl)propan-1-ol |

| Sharpless asymmetric dihydroxylation of an unsaturated analogue | Chiral diol derivative |

It is important to emphasize that these are potential applications based on established stereoselective methodologies, and specific research on this compound in this context is yet to be reported.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 5 Bromo 2 Methoxyphenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for establishing the basic connectivity of 3-(5-bromo-2-methoxyphenyl)propan-1-ol.

The ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group would likely appear as a doublet, coupled to the adjacent proton. The other two aromatic protons would also exhibit splitting patterns consistent with their coupling to each other. The aliphatic region would contain signals for the propyl chain protons and the hydroxyl proton. The methylene group adjacent to the oxygen of the propanol (B110389) would be the most deshielded of the aliphatic protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. With proton decoupling, each unique carbon atom would appear as a single peak. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbon bearing the bromine atom would be significantly influenced by the halogen's electronegativity. The methoxy carbon would have a characteristic chemical shift. The aromatic carbons would appear in a distinct region of the spectrum, and the three aliphatic carbons of the propanol side chain would be found in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.7 | t | 2H | -CH₂-OH |

| ~2.7 | t | 2H | Ar-CH₂- |

| ~1.9 | m | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156 | Ar-C-OCH₃ |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~130 | Ar-C-CH₂ |

| ~115 | Ar-C-Br |

| ~112 | Ar-C |

| ~62 | -CH₂-OH |

| ~56 | -OCH₃ |

| ~32 | Ar-CH₂- |

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity of the propanol chain by showing cross-peaks between the protons of adjacent methylene groups. It would also delineate the coupling network of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the benzylic protons (Ar-CH₂-) and the aromatic carbons, as well as the methoxy protons and the aromatic carbon they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the methoxy protons and the adjacent aromatic proton, confirming their spatial proximity.

Dynamic NMR studies involve acquiring NMR spectra at different temperatures to investigate conformational changes or intermolecular interactions that occur on the NMR timescale. For this compound, variable temperature NMR could be used to study the rotation around the C-O bond of the methoxy group or the C-C bonds of the propanol side chain. At lower temperatures, distinct signals for different conformers might be observed if the rotational barrier is high enough. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, could be studied by observing changes in chemical shifts with temperature or concentration.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₀H₁₃BrO₂), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The bromine atom would give a characteristic isotopic pattern for fragments containing it, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the propanol side chain, and fragmentation of the aromatic ring.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (relative intensity) | Proposed Fragment |

|---|---|

| 244/246 (M⁺) | Molecular Ion |

| 226/228 | [M - H₂O]⁺ |

| 215/217 | [M - CH₂OH]⁺ |

| 185/187 | [M - C₃H₆OH]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. A strong band around 1250 cm⁻¹ would be indicative of the C-O stretching of the aryl ether (methoxy group). C-H stretching vibrations for both aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretch would be expected in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C-Br stretching vibration would also be observable.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom. This information is invaluable for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

An extensive review of scientific literature and chemical databases reveals no available information on the application of chiroptical spectroscopy for the enantiomeric characterization of this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are employed to distinguish between enantiomers of chiral molecules. However, there are no published studies indicating that this compound has been synthesized or resolved as separate enantiomers, a necessary condition for such analysis.

Consequently, as there are no research findings or data on the chiroptical properties of this specific compound, this section is not applicable.

Computational Chemistry and Theoretical Studies of 3 5 Bromo 2 Methoxyphenyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. arxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of molecular properties. For 3-(5-Bromo-2-methoxyphenyl)propan-1-ol, such calculations can reveal key information about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. mdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org This process finds the coordinates on the potential energy surface that correspond to a minimum energy, thus representing the equilibrium structure of the molecule. For this compound, a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be used to calculate the optimized molecular geometry. researchgate.net The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further calculations. dntb.gov.ua

Table 1: Illustrative Predicted Geometric Parameters for this compound Using DFT

| Parameter | Atom Involvement | Predicted Value |

| Bond Length | C(ar)-Br | 1.91 Å |

| Bond Length | C(ar)-O(methoxy) | 1.36 Å |

| Bond Length | O(hydroxyl)-H | 0.97 Å |

| Bond Angle | C(ar)-C(ar)-Br | 119.5° |

| Bond Angle | C(ar)-O-C(methyl) | 118.0° |

| Dihedral Angle | C(ar)-C(ar)-C(propyl)-C(propyl) | ~178° |

| Note: These are hypothetical values intended to illustrate the output of a DFT calculation. Actual values would be determined from a specific computational study. |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental findings. dntb.gov.ua

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecular structure and the accuracy of the computational method. dntb.gov.ua A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These predictions are valuable for assigning signals in experimental NMR spectra and confirming the connectivity of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. tandfonline.com This information allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. tandfonline.com

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Alcohol | 3650 |

| C-H stretch | Aromatic | 3080 |

| C-H stretch | Aliphatic | 2950 |

| C-O stretch | Ether | 1250 |

| C-Br stretch | Aryl Halide | 680 |

| Note: This table contains example data to demonstrate how theoretical calculations are used to analyze IR spectra. |

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity; a large gap suggests high stability and low reactivity. dntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.com It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms and the π-system of the benzene (B151609) ring, and positive potential near the hydroxyl hydrogen. tandfonline.com

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors

| Parameter | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Note: These values are for illustrative purposes to show the types of data generated from FMO analysis. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com An MD simulation would model the movements of the atoms in this compound, providing insights into its conformational flexibility. The propanol (B110389) side chain can adopt various conformations, and MD can explore the energy landscape of these different arrangements. Furthermore, by including solvent molecules (e.g., water, ethanol) in the simulation box, MD can explicitly model solvent effects, such as the formation of hydrogen bonds between the alcohol group and the solvent, which can influence the molecule's preferred conformation and reactivity.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. arxiv.org For this compound, theoretical methods could be used to study reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or substitution reactions on the aromatic ring. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. arxiv.org This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility.

In Silico Modeling of Intermolecular Interactions (e.g., supramolecular assemblies)

The way molecules interact with each other governs the properties of materials in the condensed phase. In silico modeling can be used to study the intermolecular interactions of this compound. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts, such as hydrogen bonds involving the hydroxyl group and halogen bonding involving the bromine atom. dntb.gov.ua Moreover, molecular docking studies could predict how this molecule might bind to the active site of a protein, a common approach in drug discovery to assess potential biological activity by evaluating binding affinity and interactions. mdpi.comnih.govnih.gov

Applications of 3 5 Bromo 2 Methoxyphenyl Propan 1 Ol As a Chemical Intermediate and Scaffold

Role in Complex Organic Synthesis

The structure of 3-(5-bromo-2-methoxyphenyl)propan-1-ol makes it a valuable intermediate in multi-step organic synthesis. The primary alcohol (-OH) can be readily oxidized to form an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution. The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental for constructing more complex molecular architectures. The methoxy (B1213986) group influences the reactivity of the benzene (B151609) ring and can be a precursor for a phenol group if demethylation is required.

Precursor for Advanced Synthetic Intermediates

The utility of this compound as a foundational molecule is demonstrated by its potential to be converted into a variety of more complex synthetic intermediates. The bromo-methoxyphenyl motif is a key component in the synthesis of several pharmacologically active molecules. For instance, related structures are crucial intermediates in the synthesis of the anti-anginal drug ivabradine and the antihypertensive medication aliskiren. google.comgoogle.com The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate for ivabradine, highlights the importance of this structural class in pharmaceutical manufacturing. google.com

The functional groups of this compound allow for its transformation into other key intermediates. For example, the primary alcohol can be oxidized to 3-(5-bromo-2-methoxyphenyl)propanal, an aldehyde that can participate in various carbon-carbon bond-forming reactions. labshake.com Further derivatization is also common, leading to a range of specialized compounds for research and development.

Examples of Related Advanced Intermediates:

| Compound Name | Molecular Formula | Role/Significance |

| 3-(5-bromo-2-methoxyphenyl)propanal | C₁₀H₁₁BrO₂ | Aldehyde intermediate for further synthesis |

| 3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride | C₁₁H₁₇BrClNO₂ | Functionalized amine for building more complex structures |

| (2E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | C₁₇H₁₅BrO₂ | A chalcone derivative, a class of compounds with significant biological activities chemspider.com |

| 5-bromo-2-methoxyphenol | C₇H₇BrO₂ | An important intermediate for producing the antihypertensive drug aliskiren google.com |

Building Block for Natural Product Synthesis

The synthesis of natural products often relies on the use of chiral pool starting materials or versatile building blocks that can be elaborated into the complex target molecule. nih.gov While direct use of this compound in the total synthesis of a specific natural product is not widely documented, its structural motifs are present in naturally occurring compounds. For example, the total synthesis of certain furan-containing natural products has involved intermediates with a substituted methoxyphenyl group, suggesting that derivatives of this compound could serve as valuable building blocks for creating analogues of these natural products.

The ability to modify both the side chain and the aromatic ring makes this compound a flexible starting point for accessing a range of structures that mimic or are isomeric to natural products.

Scaffold Design in Specialized Chemical Libraries

In medicinal chemistry and drug discovery, a chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These libraries are then screened for biological activity. This compound is an excellent candidate for a scaffold due to its multiple points of diversification.

The Hydroxyl Group: The propanol (B110389) side chain can be modified through esterification, etherification, or oxidation followed by reactions of the resulting aldehyde or carboxylic acid.

The Bromine Atom: This site is ideal for modification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or alkynyl groups.

The Aromatic Ring: The benzene ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

This multi-functional nature allows for the systematic generation of a diverse set of molecules from a single starting scaffold, which is a key strategy in the development of new therapeutic agents.

Contributions to Materials Science Research

The applications of this compound and its derivatives are not limited to organic synthesis for biological applications but also extend into the realm of materials science.

Monomer or Constituent in Polymer Synthesis

While this compound itself is not typically used directly as a monomer, its derivatives have been shown to be valuable in polymer chemistry. For instance, a closely related compound, isopropyl 2-cyano-3-(5-bromo-2-methoxylphenyl)-2-propenoate, has been synthesized and successfully copolymerized with styrene. chemrxiv.org This demonstrates that the 5-bromo-2-methoxyphenyl group can be incorporated into polymer chains. chemrxiv.org The presence of the bromine and methoxy groups can impart specific properties to the resulting polymer, such as altered refractive index, thermal stability, or flame retardancy. The ability to functionalize this monomer unit either before or after polymerization provides a route to creating advanced polymeric materials with tailored properties.

Precursor for Functional Organic Materials

The development of functional organic materials, such as those used in organic electronics (OLEDs, OPVs) or as sensors, often requires highly tailored organic molecules with specific electronic and photophysical properties. While there is limited specific research on the use of this compound as a precursor for such materials, its structure contains the necessary handles for the synthesis of more complex conjugated systems. The bromo-substituted phenyl ring is a common starting point for building larger polycyclic aromatic systems through repetitive cross-coupling reactions. Such extended π-systems are the core of many functional organic materials. mdpi.com Therefore, this compound represents a potential, though not yet widely exploited, starting material for the synthesis of novel functional organic materials.

Development of Novel Catalysts or Ligands

While direct applications of this compound in the synthesis of specific, named catalysts or ligands are not extensively documented in publicly available literature, its molecular architecture presents a versatile platform for the rational design and development of new catalytic systems. The distinct functional groups—a reactive aryl bromide, an electron-donating methoxy group, and a modifiable propanol side chain—offer multiple handles for synthetic elaboration into sophisticated ligand scaffolds. Researchers can envision its use as a foundational building block for both phosphine-based ligands and N-heterocyclic carbenes (NHCs), which are pivotal in modern organometallic catalysis.

The strategic placement of the bromo and methoxy groups on the phenyl ring allows for fine-tuning of the electronic properties of any derived ligand. The methoxy group, being an electron-donating group, can enhance the electron-donating ability of a resulting phosphine ligand, which can be beneficial in various cross-coupling reactions. The propanol side chain provides a flexible linker and a hydroxyl group that can be used for further functionalization, such as anchoring the ligand to a solid support or introducing additional coordinating sites to create multidentate ligands.

Potential as a Precursor for Phosphine Ligands

The carbon-bromine bond on the aromatic ring is a prime site for the introduction of a phosphine moiety, a common feature in a vast array of successful ligands for cross-coupling reactions. A plausible synthetic route would involve the reaction of this compound with a secondary phosphine, such as diphenylphosphine, in the presence of a palladium or nickel catalyst. Alternatively, the aryl bromide can be converted into an organolithium or Grignard reagent, which can then be reacted with a chlorophosphine to form the desired phosphine ligand.

The resulting phosphine ligand would possess a unique combination of steric and electronic properties imparted by the methoxy group and the propanol side chain. The hydroxyl group on the propanol chain could be further derivatized to create hemilabile ligands, where the oxygen atom can reversibly coordinate to the metal center, influencing the catalytic activity and selectivity.

Table 1: Hypothetical Phosphine Ligands Derived from this compound

| Ligand Name | Structure | Potential Applications | Key Features |

| (3-(5-(diphenylphosphino)-2-methoxyphenyl)propan-1-ol) | Suzuki-Miyaura coupling, Buchwald-Hartwig amination | Electron-rich phosphine, potential for hemilability | |

| (3-(5-(di-tert-butylphosphino)-2-methoxyphenyl)propan-1-ol) | Negishi coupling, alpha-arylation of carbonyls | Bulky, electron-rich phosphine, potential for high steric hindrance | |

| (1,1'-( (2-methoxy-5-(3-hydroxypropyl)phenyl-1,3-diyl)bis(diphenylphosphine))) | Asymmetric hydrogenation, hydroformylation | Bidentate phosphine, chiral center potential on the propanol chain |

Potential as a Scaffold for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands, often considered as alternatives to phosphines due to their strong sigma-donating properties and thermal stability. The synthesis of an NHC ligand from this compound would likely involve a multi-step sequence. A potential strategy could involve the conversion of the aryl bromide to an aniline derivative, which could then be incorporated into an imidazolium or imidazolinium salt—the direct precursor to the NHC.

The methoxy and propanol substituents would be retained on the N-aryl group of the NHC, influencing the steric and electronic environment of the resulting metal complex. The propanol side chain, in particular, could be used to introduce chirality or to create bidentate NHC ligands by coordinating the hydroxyl group to the metal center.

Table 2: Hypothetical NHC Ligands Derived from this compound

| Ligand Precursor (Imidazolium Salt) | Structure | Potential Catalytic Applications | Key Features |

| 1-(2-methoxy-5-(3-hydroxypropyl)phenyl)-3-methyl-1H-imidazol-3-ium bromide | Olefin metathesis, C-H activation | Strong sigma-donor, potential for hemilabile O-coordination | |

| 1,3-bis(2-methoxy-5-(3-hydroxypropyl)phenyl)-1H-imidazol-3-ium bromide | Suzuki-Miyaura coupling, Sonogashira coupling | Bulky NHC ligand, potential for creating a defined steric pocket | |

| 1-(2-methoxy-5-(3-hydroxypropyl)phenyl)-3-mesityl-1H-imidazol-3-ium bromide | Cross-coupling of sterically hindered substrates | Combination of electronic effects from the methoxyphenyl group and steric bulk from the mesityl group |

Analytical Method Development for 3 5 Bromo 2 Methoxyphenyl Propan 1 Ol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For 3-(5-Bromo-2-methoxyphenyl)propan-1-ol, a compound with moderate polarity and potential for various impurities, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound in a sample. moravek.comalwsci.com Its versatility allows for the separation of the main compound from its starting materials, by-products, and degradation products. nih.gov A typical HPLC method development would involve optimizing the stationary phase, mobile phase composition, and detector settings.

A reversed-phase HPLC method is generally suitable for a compound of this nature. A C18 or C8 stationary phase would likely provide adequate retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. americanpharmaceuticalreview.com Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting a range of compounds with varying polarities.

Detection is commonly achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. The wavelength of maximum absorbance (λmax) would need to be determined, but a wavelength around 254 nm is often a good starting point for aromatic compounds. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration. alwsci.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical HPLC Purity Data for a Batch of this compound

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.2 | Starting Material |

| 2 | 5.8 | 0.5 | Unknown Impurity |

| 3 | 8.2 | 99.1 | This compound |

| 4 | 10.1 | 0.2 | By-product |

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. unb.br this compound, having a hydroxyl group, may require derivatization to increase its volatility and thermal stability, thereby improving its chromatographic behavior. unb.br Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) which convert the polar -OH group into a non-polar trimethylsilyl (B98337) ether.

The choice of a capillary column is critical for achieving high resolution. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a suitable choice. The carrier gas is typically an inert gas like helium or nitrogen. Detection is most commonly performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon in the analyte.

Table 3: Example GC Method Parameters for Analysis (with Derivatization)

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split injection) |

Chiral Chromatography for Enantiomeric Purity Determination

If this compound is synthesized in a way that could produce enantiomers, or if it is used in a stereospecific synthesis, the determination of its enantiomeric purity is essential. Chiral chromatography is the most effective method for separating enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common CSPs are based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. researchgate.net The mobile phase in chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the analyte. The separation of phenylpropanol enantiomers has been successfully achieved using such methods. nih.gov

Table 4: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

Spectrophotometric Methods for Quantitative Analysis

While chromatography is excellent for separation, spectrophotometric methods can be employed for the quantitative analysis of this compound, particularly in simpler mixtures or for rapid concentration determination. UV-Visible spectrophotometry is based on the principle that the compound absorbs light at a specific wavelength. By measuring the absorbance of a solution of known concentration, a calibration curve can be created according to the Beer-Lambert law. This method is straightforward and cost-effective but lacks the specificity of chromatographic methods, as any impurity that absorbs at the same wavelength will interfere with the measurement.

For brominated aromatic compounds, specific colorimetric reactions could potentially be developed for more selective spectrophotometric determination. rsc.org

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would be expected from the loss of water, the propanol (B110389) side chain, and cleavage of the methoxy (B1213986) and bromo groups. researchgate.netresearchgate.net The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including those that are not suitable for GC. nih.govemerypharma.com LC-MS couples an HPLC system to a mass spectrometer. This technique is invaluable for identifying unknown impurities and degradation products. sciopen.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. The high resolution and sensitivity of modern mass spectrometers allow for the detection and identification of impurities at very low levels. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a highly advanced hyphenated technique that directly couples HPLC with NMR spectroscopy. mdpi.comglobalresearchonline.net This allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. LC-NMR is an unparalleled tool for the definitive structural elucidation of unknown compounds without the need for prior isolation. rsc.orgnih.gov While it is a less common technique due to its complexity and cost, it can be invaluable in complex analytical challenges, such as the characterization of novel derivatives or degradation products of this compound.

Table 5: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

| HPLC-UV | Purity assessment, Quantification | Retention time, Peak area, Purity (%) |

| GC-FID | Analysis of volatile components | Retention time, Peak area |

| Chiral HPLC | Enantiomeric purity | Retention times of enantiomers, Enantiomeric excess (%) |

| UV-Vis Spectrophotometry | Quantification in simple mixtures | Absorbance, Concentration |

| GC-MS | Identification of volatile components | Retention time, Mass spectrum, Structural information |

| LC-MS | Identification of non-volatile components, Impurity profiling | Retention time, Mass-to-charge ratio, Molecular weight, Structural information |

| LC-NMR | Definitive structural elucidation | Retention time, NMR spectra (¹H, ¹³C, etc.), Complete structural information |

Future Research Directions and Emerging Avenues for 3 5 Bromo 2 Methoxyphenyl Propan 1 Ol Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 3-(5-bromo-2-methoxyphenyl)propan-1-ol are well-suited for integration with modern flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling hazardous reagents, and the potential for high-throughput screening of reaction conditions. acs.orgacs.orgnih.govnih.gov

Future research could focus on developing a continuous-flow synthesis of this compound and its derivatives. An automated system could be designed to explore a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to optimize yield and purity. researchgate.net The integration of in-line purification and analysis techniques would further streamline the synthetic process. The development of such automated platforms would accelerate the discovery of novel derivatives with potential applications in various fields. acs.org

Table 1: Potential Flow Chemistry Applications for this compound Derivatives

| Reaction Type | Reagents and Conditions | Potential Advantages in Flow |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst, base | Improved heat and mass transfer, reduced catalyst leaching. acs.org |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | Precise control over reaction time, minimizing side reactions. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Safe handling of acetylene gas, enhanced mixing. |

| Carbonylation | Carbon monoxide, Pd catalyst | Controlled introduction of a gaseous reagent, improved safety. |

Exploration of Unprecedented Reactivity and Novel Transformations

The unique electronic and steric properties of this compound open the door to exploring unprecedented reactivity and novel chemical transformations. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo substituent can lead to unique regioselectivity in aromatic substitution reactions.

Future investigations could target the development of novel catalytic systems to achieve transformations that are currently challenging. For instance, research into C-H activation at positions ortho to the methoxy group could provide a direct route to functionalized derivatives without the need for pre-functionalized starting materials. Additionally, the development of enantioselective catalytic systems for reactions involving the propanol (B110389) side chain could lead to the synthesis of chiral molecules with potential biological activity.

Advanced Characterization of Dynamic Processes

The conformational flexibility of the propanol side chain and its potential interactions with the substituted aromatic ring present an opportunity for advanced characterization of dynamic processes. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can provide insights into the rotational barriers and preferred conformations of the molecule. acs.org

Future studies could employ advanced spectroscopic techniques, such as two-dimensional infrared (2D-IR) spectroscopy or terahertz (THz) spectroscopy, to probe the vibrational coupling and intermolecular interactions of this compound in different environments. mdpi.com Understanding these dynamic processes is crucial for predicting the compound's behavior in more complex systems and for designing molecules with specific conformational properties.

Interdisciplinary Research with Related Chemical Fields

The versatile structure of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between organic synthesis and other chemical fields like organometallic chemistry and photochemistry.

Organometallic Chemistry: The bromo substituent provides a handle for a variety of organometallic cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. cem.comnih.govmasterorganicchemistry.com Future research could focus on utilizing this compound as a building block in the synthesis of complex organic materials, such as polymers or dendrimers, with tailored electronic and optical properties. The development of novel organometallic complexes featuring this molecule as a ligand could also lead to new catalytic applications.

Photochemistry: The presence of the bromo-aromatic chromophore suggests that this compound could be a substrate for various photochemical reactions. rsc.orgrsc.org Future studies could investigate its photochemical bromination, dehalogenation, or its use as a photosensitizer. nih.govsci-hub.se The application of visible-light photoredox catalysis could enable novel transformations under mild reaction conditions, further expanding the synthetic utility of this compound. acs.org

Table 2: Potential Interdisciplinary Research Applications

| Field | Research Focus | Potential Outcomes |

| Organometallic Chemistry | Synthesis of novel ligands and catalysts | Development of new catalytic transformations. |

| Materials Science | Incorporation into polymers or functional materials | Creation of materials with unique optical or electronic properties. |

| Photochemistry | Investigation of photochemical reactivity | Discovery of new light-induced reactions and synthetic pathways. |

| Medicinal Chemistry | Use as a scaffold for drug discovery | Identification of new bioactive molecules. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Bromo-2-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction processes. For example, starting from 5-bromo-2-methoxybenzaldehyde, a Grignard reaction with allyl magnesium bromide followed by hydroboration-oxidation can yield the target compound. Key variables include temperature control (0–5°C for Grignard reactions), inert atmospheres (argon/nitrogen), and stoichiometric ratios of reagents. Yields are optimized by slow addition of reagents and purification via column chromatography (Hex:EtOAc gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% as per ).

- NMR (¹H/¹³C) : Confirm the presence of methoxy (δ ~3.8 ppm), bromophenyl (δ 7.2–7.5 ppm), and propanol (δ 1.6–3.5 ppm) groups.

- FT-IR : Identify O-H (3200–3600 cm⁻¹), C-O (1250 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches.

Cross-validation with reference spectra from databases like PubChem ensures accuracy .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is stable under standard laboratory conditions (20–25°C, dry environment). Long-term storage requires desiccants and protection from light due to potential degradation of the methoxy and bromophenyl groups. Avoid strong acids/bases to prevent hydrolysis of the ether bond .

Advanced Research Questions

Q. How do halogen substituents (e.g., Br vs. Cl) on the phenyl ring affect the reactivity of 3-(5-Halo-2-methoxyphenyl)propan-1-ol derivatives?

- Methodological Answer : Bromine’s larger atomic size increases steric hindrance and polarizability, slowing nucleophilic substitution compared to chlorine. For example, in Suzuki couplings, Br-substituted derivatives require higher Pd catalyst loading (5 mol% vs. 2 mol% for Cl analogs) and longer reaction times (24 vs. 12 hours). Electrostatic potential maps (DFT calculations) can rationalize these differences by comparing C-Br vs. C-Cl bond dissociation energies .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Use orthogonal purification (e.g., recrystallization + HPLC) to ensure >99% purity.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Structural analogs : Compare with 3-(5-Bromo-2-ethoxyphenyl)propan-1-ol to isolate methoxy group effects. Meta-analyses using tools like RevMan can statistically harmonize data .

Q. How can catalytic intramolecular arylation be applied to functionalize this compound?

- Methodological Answer : Employ Pd-catalyzed C-H activation:

- Conditions : Pd(OAc)₂ (2 mol%), XPhos ligand, K₂CO₃ in DMF at 120°C.

- Mechanism : The bromine acts as a directing group, facilitating cyclization to form tricyclic structures. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in EtOAc). Yields improve with microwave-assisted synthesis (30 minutes vs. 24 hours conventionally) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.